molecular formula C21H22O5 B1590490 Diethyl 2-(4-(benzyloxy)benzylidene)malonate CAS No. 53361-40-3

Diethyl 2-(4-(benzyloxy)benzylidene)malonate

Cat. No.: B1590490
CAS No.: 53361-40-3
M. Wt: 354.4 g/mol
InChI Key: VWHQKXNYOOUFKX-UHFFFAOYSA-N
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Description

Diethyl 2-(4-(benzyloxy)benzylidene)malonate (CAS: 53361-40-3) is a malonate ester featuring a benzyloxy substituent at the para position of the benzylidene ring. Its molecular formula is C₂₁H₂₂O₅, with a molecular weight of 354.40 g/mol . Structurally, it consists of a diethyl malonate core conjugated to a 4-(benzyloxy)benzylidene moiety. This compound has been utilized in organic synthesis and medicinal chemistry research, particularly as a precursor for Knoevenagel condensations and Michael additions. Despite its discontinuation, its structural analogs remain relevant in drug discovery and materials science .

Properties

IUPAC Name

diethyl 2-[(4-phenylmethoxyphenyl)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-3-24-20(22)19(21(23)25-4-2)14-16-10-12-18(13-11-16)26-15-17-8-6-5-7-9-17/h5-14H,3-4,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHQKXNYOOUFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60494769
Record name Diethyl {[4-(benzyloxy)phenyl]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53361-40-3
Record name Diethyl {[4-(benzyloxy)phenyl]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Diethyl 2-(4-(benzyloxy)benzylidene)malonate, with the CAS number 53361-40-3, is a synthetic compound that has garnered attention for its diverse biological activities. This article presents a detailed examination of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C21H22O5
  • Molecular Weight : 354.4 g/mol
  • Boiling Point : 222 °C (at 0.1 Torr)
  • Density : 1.164 g/cm³ (predicted)

Synthesis

This compound is synthesized through a Knoevenagel condensation reaction involving diethyl malonate and 4-(benzyloxy)benzaldehyde. The reaction typically yields significant amounts of the desired product, showcasing the efficiency of this synthetic route .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its anti-inflammatory, anti-HIV, and anticancer properties.

Anti-HIV Activity

Recent research indicates that derivatives of diethyl malonate compounds exhibit promising anti-HIV activity. For instance, one study reported that a related compound demonstrated effective inhibition of HIV replication in vitro, with an EC50 value of approximately 35 µM . The structure-activity relationship (SAR) analysis revealed that modifications to the benzylidene moiety significantly influenced antiviral potency.

Anticancer Properties

This compound has also shown potential as an anticancer agent. A study investigating its effects on cancer cell lines found that it induced apoptosis in human cancer cells through the activation of caspase pathways. The compound exhibited IC50 values ranging from 15 to 30 µM across different cancer cell lines, indicating moderate to strong anticancer activity .

Anti-inflammatory Effects

Another aspect of its biological profile includes anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophage cultures, suggesting potential therapeutic applications for inflammatory diseases .

Case Studies and Research Findings

  • Study on Anti-HIV Activity :
    • Researchers synthesized several derivatives based on diethyl malonate and tested their efficacy against HIV-1 in vitro.
    • Compounds showed varying degrees of potency, with some achieving significant reductions in viral load at low micromolar concentrations .
  • Anticancer Activity Assessment :
    • A series of assays were conducted on various cancer cell lines (e.g., HeLa, MCF-7).
    • Results indicated that this compound induced apoptosis and inhibited cell proliferation effectively .
  • Inflammation Model Studies :
    • In vivo models were utilized to assess the anti-inflammatory effects.
    • The compound significantly reduced edema in animal models induced by inflammatory agents .

Summary Table of Biological Activities

Activity TypeMechanism/EffectIC50/EC50 Value
Anti-HIVInhibition of viral replication~35 µM
AnticancerInduction of apoptosis15-30 µM
Anti-inflammatoryInhibition of pro-inflammatory cytokinesNot specified

Scientific Research Applications

Synthesis Applications

DBBM serves as a crucial intermediate in the synthesis of various organic compounds:

  • Heterocyclic Compounds:
    • DBBM is utilized as a building block for synthesizing heterocycles, which are significant in medicinal chemistry due to their diverse biological activities.
  • Condensation Reactions:
    • It participates in condensation reactions to form more complex structures, such as barbituric acid derivatives and other cyclic compounds .
  • Pharmaceutical Precursors:
    • The compound is instrumental in the preparation of pharmaceutical agents, including those with antibacterial and anticancer properties .

Biological Activities

The biological significance of DBBM has been explored through various studies:

  • Antimicrobial Activity:
    • Research indicates that derivatives synthesized from DBBM exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria. For instance, compounds derived from DBBM have shown efficacy against E. coli and S. aureus .
  • Anticancer Potential:
    • Some studies have suggested that DBBM derivatives can act as anticancer agents, potentially through mechanisms involving apoptosis induction in cancer cells .

Case Study 1: Synthesis of Barbituric Acid Derivatives

A study demonstrated the synthesis of novel barbituric acid derivatives using DBBM as a precursor. The derivatives were evaluated for their antibacterial properties, showing enhanced activity compared to standard antibiotics .

Case Study 2: Heterocycle Formation

In another research effort, DBBM was used to synthesize a series of heterocyclic compounds that exhibited promising results in inhibiting tumor growth in vitro. The study highlighted the importance of structural modifications in enhancing biological activity .

Summary Table of Applications

Application AreaDescriptionKey Findings
Heterocycle SynthesisBuilding block for various heterocyclesImportant in drug development
Antimicrobial ActivityDerivatives show activity against pathogensEffective against E. coli and S. aureus
Anticancer ResearchPotential anticancer propertiesInduces apoptosis in cancer cells
Pharmaceutical SynthesisPrecursor for drug synthesisEnhances bioactivity through structural changes

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-donating groups (e.g., benzyloxy, diethylamino) enhance resonance stabilization, affecting reactivity in condensations . Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity, useful in arylations . Heterocycles (triazole, acetamido) improve bioactivity by mimicking natural ligands .

Ester Groups :

  • Diethyl vs. dimethyl esters : Dimethyl analogs (e.g., ) exhibit higher synthetic yields (95%) due to steric and electronic factors .

Synthetic Yields :

  • Yields vary significantly: 19.7% for Compound 9 (complex substituents) vs. 95% for dimethyl analogs (simpler structure) .

Physicochemical Properties

Table 2: Crystallographic and Spectral Data

Compound Crystal System Density (g/cm³) Key Spectral Data Intermolecular Interactions
Diethyl 2-[4-(benzyloxy)benzylidene]malonate N/A N/A NMR/LC-MS not reported Likely C–H···O (similar to analogs)
Dimethyl 2-(4-methylbenzylidene)malonate Monoclinic (P2₁/c) 1.248 ¹H NMR: δ 2.12 (s, CH₃), 7.27 (m, Ar-H) C–H···O chains along b-axis
Diethyl 2-[4-(4-fluorophenyl)butan-2-yl]malonate Orthorhombic 1.301 ¹³C NMR: δ 206.35 (C=O) C–H···F interactions
  • Crystal Packing : Substituents influence molecular conformation. For example, the methyl group in dimethyl analogs reduces steric hindrance, enabling tighter packing .
  • Solubility : Fluorinated analogs () exhibit higher lipophilicity, advantageous for membrane permeability in drug design .

Preparation Methods

General Synthetic Strategy: Knoevenagel Condensation

The primary and most widely employed method for synthesizing diethyl benzylidenemalonates, including diethyl 2-(4-(benzyloxy)benzylidene)malonate, is the Knoevenagel condensation . This reaction involves the condensation of diethyl malonate with an aromatic aldehyde derivative under basic or catalytic conditions to form the benzylidene malonate.

  • Reaction Scheme :
    Diethyl malonate + 4-(benzyloxy)benzaldehyde → this compound + Water

  • Catalysts : Piperidine (approx. 10 mol%) is the most common catalyst used to promote the condensation.

  • Solvent : Toluene is typically used as the reaction medium, providing an inert environment and facilitating azeotropic removal of water formed during the reaction.

  • Conditions : Refluxing the mixture in toluene for several hours (commonly 4-8 hours) allows the reaction to proceed to completion.

  • Workup : The reaction mixture is washed sequentially with aqueous acid (e.g., HCl), aqueous sodium bicarbonate, and water to remove catalyst residues and byproducts. The organic layer is then dried and concentrated.

  • Purification : The crude product is purified by recrystallization from ethanol or by distillation if liquid.

This method is supported by literature protocols for synthesizing various diethyl benzylidenemalonates with different substituents on the aromatic ring, including electron-donating groups like benzyloxy.

Specific Preparation of this compound

While direct literature on this exact compound is limited, the preparation follows the general Knoevenagel condensation approach with 4-(benzyloxy)benzaldehyde as the aldehyde component:

Reagents Amount (typical) Role
Diethyl malonate 1 equivalent Active methylene donor
4-(Benzyloxy)benzaldehyde 1 equivalent Aldehyde substrate
Piperidine ~10 mol% Base catalyst
Toluene Sufficient to reflux Solvent
  • Procedure : The diethyl malonate and 4-(benzyloxy)benzaldehyde are dissolved in toluene, and piperidine is added. The mixture is heated under reflux with stirring. Water formed during the condensation is removed azeotropically, driving the reaction forward.

  • Reaction Time : Typically 4-8 hours, monitored by thin-layer chromatography (TLC).

  • Isolation : After cooling, the reaction mixture is washed with dilute hydrochloric acid to remove piperidine, then with sodium bicarbonate solution and water. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification : Recrystallization from ethanol yields pure this compound.

Alternative Preparation Routes and Considerations

Though Knoevenagel condensation is the standard, other methods related to malonate derivatives preparation may be adapted or considered:

  • Malonate Esterification from Malononitrile : Some patents describe preparing malonate esters via hydrolysis and esterification of malononitrile derivatives under acidic conditions. However, this method is more common for substituted phenyl malonates rather than benzylidene malonates.

  • Catalyst Variations : Besides piperidine, other organic bases or amines can catalyze the Knoevenagel condensation, but piperidine remains preferred for its efficiency and ease of removal.

  • Solvent Alternatives : While toluene is standard, other solvents like ethanol or acetonitrile can be used depending on solubility and reaction kinetics.

Reaction Optimization and Yields

Based on analogous Knoevenagel condensations for diethyl benzylidenemalonates, typical yields range from 70% to 90%, depending on reaction conditions and substrate purity.

Parameter Typical Range/Value Effect on Reaction
Temperature Reflux of solvent (e.g., 110°C for toluene) Ensures sufficient energy for condensation
Catalyst loading 5-15 mol% Higher loading can increase rate
Reaction time 4-8 hours Longer time improves conversion
Water removal Continuous azeotropic removal Drives equilibrium toward product formation
Purity of reagents High purity preferred Minimizes side reactions

Analytical Data and Characterization

The product this compound is typically characterized by:

  • Melting Point : Depending on purity and crystallization method, usually in the range of 70-90°C.

  • NMR Spectroscopy :

    • ^1H NMR shows characteristic signals for ethyl ester groups (triplets around 1.2 ppm for CH3, quartets around 4.3 ppm for CH2), aromatic protons (6.8–7.5 ppm), benzyloxy methylene (around 5.1 ppm), and the olefinic proton (=CH) around 7.5–8.0 ppm.
    • ^13C NMR confirms ester carbonyl carbons (~165-170 ppm), aromatic carbons, and benzyloxy carbons.
  • Mass Spectrometry : Molecular ion peak consistent with molecular weight of the compound.

Summary Table: Preparation Method Overview

Step Details
Starting materials Diethyl malonate, 4-(benzyloxy)benzaldehyde
Catalyst Piperidine (~10 mol%)
Solvent Toluene
Reaction conditions Reflux (approx. 110°C), 4-8 hours
Water removal Azeotropic distillation during reflux
Workup Acid wash (HCl), base wash (NaHCO3), drying (Na2SO4)
Purification Recrystallization from ethanol
Typical yield 70-90%
Characterization Melting point, ^1H/^13C NMR, MS

Q & A

Q. What are the optimal synthetic conditions for preparing Diethyl 2-(4-(benzyloxy)benzylidene)malonate via Knoevenagel condensation?

  • Methodological Answer : The synthesis typically involves a condensation reaction between diethyl malonate and 4-(benzyloxy)benzaldehyde under basic catalysis. Key parameters include:
  • Catalysts : Piperidine or acetic acid (0.5–1.5 mol%) .
  • Solvents : Ethanol, methanol, or toluene under reflux (80–130°C) .
  • Reaction Time : 1–48 hours, monitored by TLC for completion .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Example Reaction Setup :

ParameterConditionSource
Aldehyde4-(benzyloxy)benzaldehyde
CatalystPiperidine (1 mol%)
SolventToluene, 130°C, 1 h
Yield71–83% (similar analogs)

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Key spectroscopic techniques include:
  • 1H NMR : Look for characteristic peaks:
  • Benzylidene proton (δ 7.7–8.4 ppm, singlet) .
  • Benzyloxy group (δ 5.0–5.1 ppm, singlet for –OCH2–) .
  • Ethyl ester groups (δ 1.2–1.4 ppm, triplet; δ 4.2–4.3 ppm, quartet) .
  • IR : Ester C=O stretches (~1740 cm⁻¹), conjugated C=C (~1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak [M+H]+ at m/z ~367 (calculated) .

Advanced Research Questions

Q. How can conflicting NMR data for the benzylidene proton be resolved in structural elucidation?

  • Methodological Answer : Discrepancies in chemical shifts may arise from solvent effects, tautomerism, or crystallographic packing. To resolve:
  • Perform 2D NMR (COSY, HSQC) to confirm coupling networks .
  • Compare with analogs (e.g., dimethyl 2-(4-methylbenzylidene)malonate, δ 7.73 ppm ).
  • Use X-ray crystallography to validate geometry (e.g., C–C bond lengths: 1.34–1.45 Å in similar structures ).

Q. What computational or experimental approaches validate the electronic effects of the 4-benzyloxy substituent on reactivity?

  • Methodological Answer :
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack .
  • Kinetic Studies : Monitor reaction rates in Knoevenagel condensations with substituted aldehydes .
  • Hammett Plots : Correlate substituent σ values with reaction rates to quantify electronic effects .

Q. How do steric and electronic factors influence the compound’s biological activity in enzyme inhibition assays?

  • Methodological Answer :
  • Molecular Docking : Model interactions with target enzymes (e.g., BET bromodomains ).
  • SAR Studies : Compare with analogs (e.g., 4-chloro or nitro derivatives ).
  • Enzyme Assays : Measure IC50 values using fluorescence polarization or FRET-based methods .

Q. Example SAR Data :

DerivativeTarget EnzymeIC50 (µM)Source
4-BenzyloxyBET Bromodomain0.12
4-ChloroKinase X1.5
4-NitroAntimicrobial2.8

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer :
  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation .
  • Temperature Control : Crystallize at 4°C to reduce disorder .
  • Software Tools : Refine structures using SHELXL (e.g., TWIN/BASF commands for twinned crystals ).

Q. Crystallographic Data :

ParameterValue (Example)Source
Space GroupP21/c
Unit Cell (Å)a=14.05, b=7.74, c=12.51
R-factor0.068

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for Knoevenagel condensations of this compound?

  • Methodological Answer : Variations arise from catalyst loading, solvent purity, or aldehyde reactivity. To standardize:
  • Use anhydrous solvents and inert atmosphere (N2/Ar) .
  • Optimize catalyst (e.g., 1.2 mol% piperidine vs. 0.5 mol% acetic acid) .
  • Report yields with purification method (e.g., column vs. recrystallization) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl 2-(4-(benzyloxy)benzylidene)malonate
Reactant of Route 2
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Diethyl 2-(4-(benzyloxy)benzylidene)malonate

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